molecular formula C4H9NNaO5P B1139091 DL-2-Amino-4-phosphonobutyric acid sodium salt CAS No. 1263093-79-3

DL-2-Amino-4-phosphonobutyric acid sodium salt

Cat. No.: B1139091
CAS No.: 1263093-79-3
M. Wt: 205.08
InChI Key:
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Description

DL-2-Amino-4-phosphonobutyric acid sodium salt: is a compound known for its role as an agonist for metabotropic glutamate receptors (mGluR). It is commonly used in scientific research to study the central nervous system and visual system. The compound has a molecular formula of C₄H₉NNaO₅P and a molecular weight of 205.08 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer .

Industrial Production Methods: Industrial production of DL-2-Amino-4-phosphonobutyric acid sodium salt involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The compound is usually produced in solid form and can be dissolved in water for various applications .

Chemical Reactions Analysis

Types of Reactions: DL-2-Amino-4-phosphonobutyric acid sodium salt primarily undergoes substitution reactions due to the presence of amino and phosphono groups. It can also participate in complexation reactions with metal ions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other amines.

    Complexation Reactions: Metal ions like calcium or magnesium can form complexes with the phosphono group under aqueous conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified amino or phosphono groups, while complexation reactions result in metal-phosphonate complexes .

Scientific Research Applications

DL-2-Amino-4-phosphonobutyric acid sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent to study substitution and complexation reactions.

    Biology: Employed in research on metabotropic glutamate receptors and their role in cellular signaling.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and stroke.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

DL-2-Amino-4-phosphonobutyric acid sodium salt acts as an agonist for metabotropic glutamate receptors, specifically mGluR4. It binds to these receptors and activates signaling pathways that are negatively correlated with adenylate cyclase. This results in the inhibition of cyclic AMP (cAMP) production, which plays a crucial role in various cellular processes .

Comparison with Similar Compounds

    D-2-Amino-4-phosphonobutyric acid: A similar compound that also acts as a glutamate receptor antagonist.

    L-2-Amino-4-phosphonobutyric acid: Another isomer with similar biological activity.

Uniqueness: DL-2-Amino-4-phosphonobutyric acid sodium salt is unique due to its specific binding affinity for mGluR4 and its ability to inhibit cAMP production. This makes it a valuable tool in research focused on metabotropic glutamate receptors and their role in neurological functions .

Properties

IUPAC Name

sodium;[(3R)-3-amino-3-carboxypropyl]-hydroxyphosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10NO5P.Na/c5-3(4(6)7)1-2-11(8,9)10;/h3H,1-2,5H2,(H,6,7)(H2,8,9,10);/q;+1/p-1/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWPQOULJIILQQ-AENDTGMFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CP(=O)(O)[O-])C(C(=O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CP(=O)(O)[O-])[C@H](C(=O)O)N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NNaO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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